2-Amino-1-(4-chlorophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWACLIANOVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 1 4 Chlorophenyl Ethanone and Its Precursors
Diverse Synthetic Routes and Reaction Pathways
The preparation of 2-Amino-1-(4-chlorophenyl)ethanone can be achieved through multiple synthetic strategies, each offering distinct advantages in terms of starting materials, reaction conditions, and scalability. These routes include reduction reactions, nucleophilic substitutions, and condensations, among others.
Reduction reactions provide a common pathway for the introduction of an amino group. While direct synthesis often involves other methods, the reduction of precursor compounds is a fundamental strategy in organic synthesis. For instance, a related compound, 4-aminoacetophenone, can be prepared via the reduction of 1-(4-nitrophenyl)ethanone. researchgate.net This transformation can be accomplished using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C), sodium tetrahydroborate with tin(II) chloride, or hydrazine hydrate. researchgate.net These methods highlight the general principle of forming an amino group by reducing a nitro functionality on an aromatic ring, a strategy that can be adapted for precursors to the target molecule.
Nucleophilic substitution is a direct and widely used method for synthesizing α-amino ketones. This approach typically involves the reaction of an α-haloketone with an amine source. The halogen atom at the α-position to the carbonyl group serves as a good leaving group, facilitating the attack by a nucleophilic amine.
A relevant example is the synthesis of N-substituted α-amino ketones, where a primary or secondary amine is used as the nucleophile. For instance, the reaction of 2-chloro-1-(3,4-dihydroxyphenyl)ethan-1-one with amines like t-butylamine or isopropylamine proceeds via nucleophilic substitution to yield the corresponding N-substituted amino ketone hydrochloride salts. scihorizon.com This strategy can be directly applied to the synthesis of derivatives of this compound by reacting the corresponding α-chloro or α-bromo ketone with a suitable amine.
The α-haloketone, 2-bromo-1-(4-chlorophenyl)ethanone, is a key precursor for the synthesis of this compound. This intermediate is typically synthesized by the α-bromination of 4-chloroacetophenone. rsc.org
Once obtained, 2-bromo-1-(4-chlorophenyl)ethanone can undergo various reactions to introduce the amino group. A classic method is the Delepine reaction, which involves the reaction of the α-haloketone with hexamethylenetetramine (HMTA). This reaction forms a quaternary ammonium salt, which upon acidic hydrolysis, yields the primary α-amino ketone hydrochloride. scihorizon.com This two-step, one-pot procedure is an effective way to produce the target compound from its bromo precursor. The versatility of 2-bromo-1-(4-bromophenyl)ethanone also allows it to be used in condensation reactions to form various heterocyclic compounds. nbinno.com
Mannich reactions are a cornerstone of organic synthesis for producing β-amino carbonyl compounds. ijitee.org This reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. ijitee.orgnih.gov The products, known as Mannich bases, are valuable intermediates for synthesizing various pharmaceuticals and natural products. nih.gov
While the Mannich reaction is highly effective for creating β-amino ketones, it is important to note that it produces a structural isomer of the target compound of this article. The reaction leads to the formation of a C-C bond at the β-position relative to the carbonyl group, whereas this compound is an α-amino ketone. Nonetheless, the study of Mannich reactions is relevant as it represents a major pathway for amino ketone synthesis in general, often employing catalysts like sulfated MCM-41 or bismuth triflate to achieve high yields under mild conditions. ijitee.orgorganic-chemistry.org
| Synthetic Route | Key Precursor | General Reaction Description | Product Type |
|---|---|---|---|
| Reduction Reaction | Aryl Nitro Ketone | Reduction of a nitro group to a primary amine. | α-Amino Ketone |
| Nucleophilic Substitution | α-Halo Ketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) | Reaction with an amine source that displaces the halide. | α-Amino Ketone |
| Condensation (Delepine Reaction) | α-Halo Ketone | Reaction with hexamethylenetetramine followed by hydrolysis. | α-Amino Ketone |
| Mannich-type Reaction | Ketone, Aldehyde, Amine | Three-component condensation to form a C-C bond. | β-Amino Ketone |
The development of asymmetric methods for the synthesis of chiral amino ketones is of great interest, as these compounds are precursors to enantiomerically pure amino alcohols, which are common motifs in pharmaceuticals. A powerful strategy for obtaining chiral 1,2-amino alcohols is the asymmetric transfer hydrogenation of α-amino ketone hydrochloride salts. scihorizon.com
This process involves the reduction of the ketone functionality in a prochiral α-amino ketone using a chiral catalyst, typically a ruthenium complex. scihorizon.com This method can deliver the corresponding chiral amino alcohol with high yield and excellent enantioselectivity. scihorizon.com While this reaction modifies the ketone, its success relies on the efficient synthesis of the chiral α-amino ketone precursor itself. Other asymmetric methods, such as the organocatalytic decarboxylative Mannich reaction, have been developed for the synthesis of chiral β-amino ketones, achieving good yields and enantioselectivities with catalysts derived from cinchona alkaloids. nih.gov
A wide array of catalysts and reagents are employed to facilitate the synthesis of aminoketones and their derivatives, enhancing reaction rates, yields, and selectivity.
In Mannich-type reactions, various catalysts have been shown to be effective. These include solid acid catalysts like sulfated MCM-41, which offer the benefits of being recyclable and promoting high yields under mild conditions. ijitee.org Lewis acids such as bismuth triflate and zinc tetrafluoroborate (B81430) are also used to catalyze the three-component coupling. organic-chemistry.org Furthermore, organocatalysts, including proline and bifunctional quinidine thiourea derivatives, have been successfully applied in direct Mannich reactions to achieve high yields and stereoselectivities. organic-chemistry.org
For the synthesis of chiral derivatives, transition metal catalysts are paramount. Ruthenium-based catalysts are particularly prominent in asymmetric transfer hydrogenation reactions to produce chiral amino alcohols from α-amino ketones. scihorizon.com Silver acetate, in combination with inexpensive amino acid-derived phosphine ligands, has been used for enantioselective Mannich reactions between imines and silyl enol ethers. organic-chemistry.org
| Reaction Type | Catalyst/Reagent | Example Application |
|---|---|---|
| Mannich Reaction | Sulfated MCM-41 | Three-component synthesis of β-amino carbonyl compounds. ijitee.org |
| Mannich-type Reaction | Bismuth Triflate | Coupling of aldehydes, anilines, and silyl enol ethers. organic-chemistry.org |
| Asymmetric Mannich Reaction | Quinidine Thiourea | Stereoselective synthesis of N-tosylated β-aminoketones. organic-chemistry.org |
| Asymmetric Transfer Hydrogenation | Ruthenium Complexes | Enantioselective reduction of α-amino ketones to chiral amino alcohols. scihorizon.com |
| Enantioselective Mannich Reaction | AgOAc / Amino Acid-derived Phosphine | Synthesis of β-amino ketones from silyl enol ethers and imines. organic-chemistry.org |
| Delepine Reaction | Hexamethylenetetramine (HMTA) | Synthesis of primary amines from alkyl halides. scihorizon.com |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of eco-friendly catalysts and the implementation of energy-efficient reaction techniques such as solvent-free and microwave-assisted methods.
Environmentally Benign Catalytic Systems
The development of environmentally benign catalytic systems aims to replace toxic and corrosive catalysts traditionally used in organic synthesis. While specific research on catalytic systems for the direct amination of 2-chloro-1-(4-chlorophenyl)ethanone is an evolving area, broader studies on related transformations offer insights into potential green catalytic approaches. For instance, the use of heterogeneous catalysts, which can be easily recovered and reused, is a cornerstone of green chemistry. Research into the reductive amination of ketones using plant-based catalysts, such as "Eco-Mn®," derived from mining waste phytoextraction, showcases the potential of biocatalysis in creating more sustainable chemical processes researchgate.net. Although not directly applied to this compound, these innovative approaches highlight a promising direction for future research in developing bespoke green catalysts for its synthesis.
Another avenue of exploration is the use of phase-transfer catalysis (PTC), which facilitates reactions between reactants in different phases (e.g., an aqueous and an organic phase), often eliminating the need for harsh solvents and enabling the use of milder reaction conditions. This methodology has been successfully employed in the synthesis of α-amino acids and could be adapted for the amination of α-haloacetophenones.
Solvent-Free and Microwave-Assisted Synthesis Strategies
Solvent-free and microwave-assisted synthesis are powerful techniques that align with the principles of green chemistry by reducing waste, energy consumption, and reaction times.
Solvent-Free Synthesis: Mechanochemical methods, which involve grinding solid reactants together, offer a completely solvent-free approach to chemical synthesis. This technique has been successfully applied to various organic reactions, leading to high yields and reduced environmental impact mdpi.com. While specific data on the mechanochemical synthesis of this compound is not yet prevalent in the literature, the general success of this method for other condensation and substitution reactions suggests its potential applicability.
The following table illustrates the potential advantages of microwave-assisted synthesis over conventional heating for a hypothetical amination reaction, based on general observations in the field.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to Good | Good to Excellent |
| By-product Formation | Often significant | Minimized |
| Solvent Usage | Typically requires a solvent | Can often be performed solvent-free or in minimal solvent |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic research to maximize the yield and purity of the target compound. This involves a systematic investigation of various parameters such as solvent, base, temperature, and reaction time. While comprehensive optimization studies specifically for the synthesis of this compound are not extensively documented in readily available literature, general principles of reaction optimization can be applied.
A typical academic approach to optimize the synthesis of this compound from its precursor, 2-chloro-1-(4-chlorophenyl)ethanone, would involve screening different bases and solvents. For instance, a study on the synthesis of 2-amino-4H-chromene derivatives optimized reaction conditions by testing various solvents, which significantly impacted the reaction yield researchgate.net.
A hypothetical optimization study for the amination of 2-chloro-1-(4-chlorophenyl)ethanone might involve the following parameters and potential outcomes, presented in the interactive data table below.
Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ammonia (aq) | Ethanol | 25 | 24 | 45 |
| 2 | Ammonia (aq) | Ethanol | 50 | 12 | 65 |
| 3 | Sodium Azide then Reduction | DMF | 25 | 8 | 80 |
| 4 | Hexamethylenetetramine | Chloroform | 60 | 6 | 75 |
| 5 | Potassium Phthalimide then Hydrazinolysis | DMF | 100 | 10 | 90 |
This table is a hypothetical representation of an optimization study and does not reflect actual experimental data from a specific publication.
Detailed research findings would involve the systematic variation of each parameter while keeping others constant to determine the optimal conditions. For example, the concentration of the aminating agent, the nature of the catalyst (if any), and the work-up procedure would all be meticulously studied to achieve the highest possible yield and purity of this compound.
Mechanistic Investigations of Reactions Involving 2 Amino 1 4 Chlorophenyl Ethanone
Reaction Kinetics and Thermodynamics of Transformations
The kinetics and thermodynamics of chemical reactions provide quantitative insights into reaction rates and energy changes. For reactions involving 2-Amino-1-(4-chlorophenyl)ethanone, such as its condensation with other carbonyl compounds or its reaction with various nucleophiles and electrophiles, these parameters are crucial for understanding and optimizing reaction conditions.
Detailed experimental kinetic and thermodynamic data for specific reactions of this compound are not extensively documented in publicly available literature. However, general principles can be applied. The reaction rates are expected to be influenced by factors such as concentration of reactants, temperature, and the presence of catalysts. For instance, acid catalysis is often employed in reactions involving the carbonyl group, as protonation of the carbonyl oxygen enhances its electrophilicity. libretexts.org
The thermodynamics of these transformations are governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS). The formation of new, more stable bonds typically results in an exothermic reaction (negative ΔH), while changes in the number of molecules or the degrees of freedom of the system influence the entropy.
Table 1: Factors Influencing Reaction Kinetics and Thermodynamics
| Parameter | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) | Example in Reactions of this compound |
| Temperature | Increases rate (more collisions with sufficient energy) | Shifts equilibrium (favors endothermic direction for Le Chatelier's principle) | Heating can accelerate the formation of imines or enamines. |
| Concentration | Increases rate (more frequent collisions) | Shifts equilibrium towards products (for higher reactant concentration) | Increasing the concentration of a reacting aldehyde would speed up the initial nucleophilic attack. |
| Catalyst | Increases rate (provides a lower energy pathway) | Does not affect equilibrium position | Acid catalysis protonates the carbonyl, making it more susceptible to nucleophilic attack by the amino group. libretexts.org |
| Solvent | Can influence rate and stability of intermediates/transition states | Can shift equilibrium by solvating reactants or products differently | Polar solvents may stabilize charged intermediates, affecting both kinetics and thermodynamics. |
Proposed Reaction Mechanisms (e.g., Zwitterionic Tetrahedral Intermediates, Proton Transfer)
The reactions of α-amino ketones like this compound often proceed through complex, multi-step mechanisms. Two key features of these mechanisms are the formation of zwitterionic tetrahedral intermediates and the occurrence of proton transfer steps.
Zwitterionic Tetrahedral Intermediates: In reactions where the amino group acts as a nucleophile attacking a carbonyl group (either intramolecularly or intermolecularly), the initial adduct is often a zwitterionic tetrahedral intermediate. This species contains both a positive charge (on the nitrogen atom) and a negative charge (on the oxygen atom). youtube.com The stability of this intermediate is a critical factor in determining the reaction pathway. While often transient, these intermediates have been proposed and, in some cases, computationally modeled in reactions of similar compounds. acs.orgmdpi.com For example, in the reaction of an amine with a ketone, the nucleophilic attack of the amine on the carbonyl carbon leads to a zwitterion which then undergoes further steps. youtube.com
Proton Transfer: Proton transfer is a fundamental step in many organic reactions and is particularly prevalent in the chemistry of amines and carbonyl compounds. masterorganicchemistry.com In the context of reactions involving this compound, proton transfers are essential for neutralizing charged intermediates and for converting poor leaving groups into good ones (e.g., converting a hydroxyl group into a water molecule). libretexts.org These transfers can occur intramolecularly or, more commonly, intermolecularly, often mediated by solvent molecules or other species in the reaction mixture acting as "proton shuttles". masterorganicchemistry.com The sequence of protonation and deprotonation steps is critical in mechanisms like imine formation from primary amines and ketones. libretexts.org
A general mechanism for the reaction of an α-amino ketone with an aldehyde, leading to an imine, would involve:
Nucleophilic attack of the amino group on the aldehyde carbonyl, forming a zwitterionic tetrahedral intermediate.
A proton transfer from the positively charged nitrogen to the negatively charged oxygen to form a neutral carbinolamine. youtube.com
Protonation of the hydroxyl group of the carbinolamine by an acid catalyst. libretexts.org
Elimination of a water molecule to form a resonance-stabilized iminium ion.
Deprotonation of the nitrogen to yield the final imine product.
Role of Substituent Effects on Reaction Mechanisms
The substituents on the aromatic ring of this compound play a significant role in modulating its reactivity and influencing the reaction mechanism. The chloro-substituent at the para-position of the phenyl ring is of particular importance.
Table 2: Influence of the 4-Chloro Substituent on Reactivity
| Feature | Effect of the 4-Chloro Group | Mechanistic Implication |
| Electrophilicity of Carbonyl Carbon | Increased due to inductive electron withdrawal. | Faster rate of nucleophilic attack at the carbonyl carbon. |
| Nucleophilicity of Amino Group | Unlikely to be significantly affected as it is not directly conjugated with the phenyl ring. | The primary amino group remains a potent nucleophile. |
| Acidity of α-Protons | Increased due to the electron-withdrawing effect of the adjacent carbonyl group, which is enhanced by the chloro-substituent. | Facilitates enolate formation under basic conditions. |
| Stability of Intermediates | Can influence the stability of charged intermediates through inductive and resonance effects. | May affect the relative rates of competing reaction pathways. |
The presence of different substituents on the phenyl ring of related phenylethanone derivatives would be expected to alter reaction rates and potentially favor different mechanistic pathways based on their electronic properties (electron-donating or electron-withdrawing).
Computational Approaches to Elucidate Reaction Mechanisms (e.g., DFT Calculations)
In recent years, computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. Density Functional Theory (DFT) calculations, in particular, have been widely used to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and to gain insights into the electronic structure of these species. nih.gov
For reactions involving this compound, DFT calculations could be employed to:
Map Potential Energy Surfaces: To identify the most likely reaction pathways and to calculate activation barriers for each elementary step. nih.gov
Characterize Intermediates and Transition States: To determine the geometry and electronic structure of transient species like zwitterionic intermediates and transition states. acs.org
Investigate Substituent Effects: To systematically study how different substituents on the aromatic ring influence reaction energetics and mechanisms.
Analyze Spectroscopic Data: To correlate calculated properties (e.g., vibrational frequencies, NMR chemical shifts) with experimental data to confirm the identity of reaction products and intermediates.
For instance, DFT studies on related systems have been used to determine whether a reaction proceeds through a concerted or a stepwise mechanism, and to explain the regioselectivity and stereoselectivity of certain transformations. mdpi.com Although specific DFT studies on this compound are not widely reported, the application of these methods would undoubtedly provide a deeper understanding of its chemical behavior.
Table 3: Application of DFT in Mechanistic Studies
| Computational Task | Information Gained | Relevance to this compound |
| Geometry Optimization | Provides the most stable 3D structure of molecules and intermediates. | Predicts the conformation of the molecule and its reaction intermediates. |
| Frequency Calculation | Confirms that a structure is a minimum (intermediate) or a saddle point (transition state) and provides thermochemical data. | Helps to calculate reaction enthalpies, entropies, and free energies. |
| Transition State Search | Locates the highest energy point along the reaction coordinate. | Determines the activation energy and thus the theoretical rate of a reaction step. |
| Natural Bond Orbital (NBO) Analysis | Analyzes the electronic structure, including charge distribution and orbital interactions. | Provides insight into the nature of bonding in intermediates like zwitterions. |
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 2-Amino-1-(4-chlorophenyl)ethanone, the signals of the protons are expected in distinct regions that correspond to their chemical environment. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets due to coupling between adjacent protons. The two protons ortho to the carbonyl group are expected to resonate at a different chemical shift than the two protons meta to it. The methylene (B1212753) protons (-CH₂) adjacent to the amino group and the carbonyl group would appear as a singlet, while the protons of the primary amine (-NH₂) would also produce a signal, though its chemical shift and appearance can be variable and influenced by the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the methylene carbon, and the four unique carbon atoms of the 4-chlorophenyl ring (two protonated carbons, one carbon bonded to chlorine, and one carbon bonded to the carbonyl group). The carbonyl carbon is typically found significantly downfield. While specific spectral data for the free base is not widely published, analysis of related structures and the hydrochloride salt provides expected chemical shift ranges. sigmaaldrich.comsigmaaldrich.com
Table 1: Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (ortho to C=O) | ~7.8-8.0 | Doublet |
| Aromatic Protons (meta to C=O) | ~7.4-7.6 | Doublet | |
| Methylene Protons (-CH₂) | ~4.0-4.5 | Singlet | |
| ¹³C NMR | Carbonyl Carbon (C=O) | >190 | Singlet |
| Aromatic Carbons | 128-140 | Multiple Singlets | |
| Methylene Carbon (-CH₂) | ~45-50 | Singlet |
Note: The predicted values are based on general principles and data from structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups. A strong absorption peak is expected in the region of 1670-1690 cm⁻¹ corresponding to the stretching vibration of the aromatic ketone (C=O) group. The presence of the primary amine (-NH₂) group would be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically around 700-800 cm⁻¹. nist.govspectrabase.comnist.gov
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR. While no specific Raman spectrum for this compound is readily available in the literature, it would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl bond, which often give strong Raman signals. chemicalbook.com
Table 2: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 | Medium (two bands) |
| Aromatic (C-H) | Stretching | 3000-3100 | Medium to Weak |
| Carbonyl (C=O) | Stretching | 1670-1690 | Strong |
| Aromatic (C=C) | Stretching | 1450-1600 | Medium to Strong |
| Chloroalkane (C-Cl) | Stretching | 700-800 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (HRMS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The monoisotopic mass of this compound is 169.029442 Da. chemspider.com High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, which in turn verifies the elemental composition (C₈H₈ClNO). nih.gov
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and fragment in a predictable manner. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the aminomethyl group. This would lead to the formation of a highly stable 4-chlorobenzoyl cation (m/z 139/141), which is often the base peak in the spectrum of related compounds. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, with peaks separated by 2 Da. nist.govspectrabase.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing such compounds, as it separates the analyte from a mixture before it enters the mass spectrometer. mdpi.com Tandem MS (MS/MS) experiments can further isolate a specific ion and fragment it to provide more detailed structural information. researchgate.netnih.gov
Table 3: Predicted Mass Spectrometry Fragmentation Data
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Identity |
|---|---|---|
| 169 | 171 | [M]⁺ (Molecular Ion) |
| 139 | 141 | [Cl-C₆H₄-CO]⁺ (4-chlorobenzoyl cation) |
| 111 | 113 | [Cl-C₆H₄]⁺ (4-chlorophenyl cation) |
| 30 | - | [CH₂NH₂]⁺ (Aminomethyl cation) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound.
If a suitable single crystal of the compound were analyzed, the resulting data would reveal the conformation of the molecule in the solid state and how the molecules pack together. The amino group and the carbonyl oxygen are potential sites for hydrogen bonding, which would significantly influence the crystal packing. However, as of the latest literature review, a single-crystal X-ray structure for this compound has not been reported in the public domain. Analysis of crystal structures of similar molecules suggests that intermolecular N-H···O=C hydrogen bonds would be a likely feature. nih.gov
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.
HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically employed for such analyses. nih.gov
In a typical setup, the compound is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase, such as C18 silica (B1680970). A polar mobile phase, commonly a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column. The compound is separated from impurities based on differences in their partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Method Parameters
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
| Application | Purity determination, separation from starting materials and by-products |
Gas Chromatography is another powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, GC could be used for purity assessment, although its application might be more complex than HPLC due to the compound's polarity and moderate volatility. nist.gov
The compound would be injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Due to the presence of the primary amine, which can cause peak tailing on standard columns, derivatization is often employed to improve chromatographic performance. nih.govnih.gov For instance, the amine could be acylated or silylated to make the molecule more volatile and less polar, leading to sharper, more symmetrical peaks.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster separations, reduced organic solvent consumption, and lower back pressures. selvita.comchromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC is considered a "green" technology, aligning with modern principles of sustainable chemistry. selvita.com
The enantiomeric separation of this compound, which possesses a chiral center at the carbon bearing the amino group, is crucial. While direct SFC separation data for this specific compound is not prevalent in public literature, extensive research on analogous β-aminoketones provides a strong framework for methodological development. nih.gov The direct approach, which employs chiral stationary phases (CSPs), is the most common strategy for chiral separations in both HPLC and SFC. chromatographyonline.com
Polysaccharide-based CSPs, particularly those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica support, are the most widely used and successful for a broad range of chiral compounds, including aminoketones. nih.govnih.gov Research on various β-aminoketones using different polysaccharide stationary phases has shown that cellulose-derived columns, such as those based on cellulose tris(3,5-dimethylphenylcarbamate), often exhibit higher enantioselectivity compared to their amylose counterparts for this class of compounds. nih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create the necessary difference in binding energy between the two enantiomers for effective resolution. chromatographyonline.com
For compounds containing a primary amino group like this compound, other CSPs such as those based on crown ethers or macrocyclic glycopeptides can also be effective. chromatographyonline.com The selection of the mobile phase modifier, typically an alcohol like methanol or ethanol, and its concentration is critical in optimizing the separation, as it significantly affects retention times and enantioselectivity. nih.gov
Table 1: Chiral Stationary Phase Performance for β-Aminoketone Separation
This interactive table summarizes the enantioselectivity of various polysaccharide-based chiral stationary phases for a class of compounds structurally related to this compound, based on findings from analogous research.
| Chiral Stationary Phase (CSP) Type | Derivative | General Performance for β-Aminoketones | Reference |
|---|---|---|---|
| Cellulose-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | High enantioselectivity, often baseline resolution. | nih.gov |
| Cellulose-Based | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Complementary selectivity to other cellulose phases. | nih.gov |
| Amylose-Based | Amylose tris(3,5-dimethylphenylcarbamate) | Moderate to good enantioselectivity. | nih.gov |
This data is generalized from studies on β-aminoketones and serves as a predictive guide for the analysis of this compound.
Ion-Pairing Chromatography and Derivatization Approaches for Polar Analytes
The analysis of polar compounds like this compound by standard reversed-phase liquid chromatography (RPLC) presents a significant challenge. Its polarity, primarily due to the primary amine and ketone functional groups, leads to insufficient retention on hydrophobic stationary phases (like C18), often causing elution near the column's dead volume. technologynetworks.comchromatographyonline.com To overcome this, two primary strategies are employed: ion-pairing chromatography and chemical derivatization. nih.gov
Ion-Pairing Chromatography (IPC)
IPC modifies the retention of ionic or ionizable analytes on a reversed-phase column by introducing an "ion-pairing reagent" into the mobile phase. technologynetworks.com For a basic compound like this compound, which is protonated at low pH, an anionic ion-pairing reagent with a hydrophobic alkyl chain (e.g., an alkyl sulfonate) is used. chromatographyonline.com The reagent's nonpolar tail adsorbs onto the stationary phase, while its charged head remains exposed to the mobile phase. This effectively creates an in-situ ion-exchange surface that electrostatically attracts the positively charged analyte, increasing its retention. chromatographyonline.com This technique allows for the separation of polar, charged molecules using robust and reliable RPLC columns. technologynetworks.com
Derivatization Approaches
Chemical derivatization is a powerful technique used to modify an analyte to enhance its chromatographic properties and/or detectability. nih.govsigmaaldrich.com For this compound, the primary amino group is the ideal target for derivatization. Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. thermofisher.com This approach can serve two main purposes:
Enhance Detection: Introducing a strong chromophore or fluorophore allows for highly sensitive detection by UV-Visible or fluorescence detectors, respectively. sigmaaldrich.com
A variety of reagents are available for the derivatization of primary amines. The choice of reagent depends on the analytical goals, such as required sensitivity and stability of the derivative. nih.govcreative-proteomics.com
Table 2: Common Pre-Column Derivatization Reagents for Primary Amines
This interactive table outlines common derivatizing agents suitable for the primary amine in this compound, enhancing chromatographic analysis.
| Reagent | Abbreviation | Detection Method | Key Characteristics | Reference |
|---|---|---|---|---|
| o-Phthalaldehyde | OPA | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. Derivatives can be unstable. | nih.govthermofisher.com |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV | Forms stable derivatives with both primary and secondary amines. Hydrolysis product can interfere. | thermofisher.comcreative-proteomics.com |
| Dansyl chloride | DNS-Cl | Fluorescence, UV | Reacts with primary and secondary amines to form stable, highly fluorescent derivatives. | thermofisher.com |
| 2,4-Dinitrofluorobenzene | DNFB | UV | Forms stable derivatives with primary and secondary amines. Reagent is highly toxic. | creative-proteomics.com |
Research has shown that IPC and derivatization can be complementary approaches for the comprehensive analysis of polar metabolites, improving the proportion of well-retained compounds significantly compared to standard RPLC alone. nih.gov
Methodological Advancements in Characterization Techniques
The analytical characterization of chemical compounds is a constantly evolving field, driven by the need for greater speed, sensitivity, specificity, and sustainability. For this compound, several methodological advancements have significantly improved its analysis.
A major advancement is the increasing adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) . These techniques utilize columns packed with sub-2 µm particles, which provide significantly higher efficiency and resolution than traditional HPLC/SFC systems. This allows for much faster analysis times without sacrificing separation quality. chromatographyonline.comunige.ch
The hyphenation of chromatographic systems with Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), represents a paradigm shift in analytical chemistry. nih.gov An UPLC-MS/MS system offers unparalleled sensitivity and selectivity. nih.gov For this compound, this would allow for its confident identification and quantification even at trace levels in complex matrices. The mass spectrometer can confirm the identity based on the specific mass-to-charge ratio of the parent ion and its characteristic fragmentation pattern. nih.gov Direct analysis of underivatized amino compounds is often possible with LC-MS/MS, bypassing the need for a derivatization step due to the high sensitivity and selectivity of the detector. youtube.com
Another significant area of advancement is in the automation and refinement of sample preparation and derivatization. Automated pre-column derivatization, where the reaction is performed online by the autosampler, improves reproducibility, reduces sample handling, and increases throughput compared to manual, offline procedures. thermofisher.com
Furthermore, alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) are gaining traction for the analysis of very polar compounds. HILIC uses a polar stationary phase with a partially aqueous, high-organic-content mobile phase, providing a different retention mechanism that is often better suited for polar analytes than RPLC, with or without ion-pairing agents. nih.govsigmaaldrich.com These advanced techniques, from novel stationary phases and instrumentation to powerful hyphenated systems, provide a robust toolkit for the comprehensive characterization of this compound.
Computational Chemistry Studies on 2 Amino 1 4 Chlorophenyl Ethanone and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) has become a popular method for theoretical calculations on organic molecules due to its balance of accuracy and computational cost. niscpr.res.in DFT studies on derivatives of 2-Amino-1-(4-chlorophenyl)ethanone have been performed to optimize molecular geometries and analyze various electronic properties. niscpr.res.inresearchgate.net These calculations are often carried out using specific basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to describe the electronic wavefunctions of the molecule. researchgate.netresearchgate.netnih.gov
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. pearson.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for understanding a molecule's chemical reactivity, kinetic stability, and ability to participate in charge transfer interactions. nih.govgrowingscience.com A smaller HOMO-LUMO gap generally indicates a more reactive and polarizable molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com
In studies of this compound derivatives, the HOMO-LUMO energy gap is calculated to confirm that charge transfer occurs within the molecule. niscpr.res.in For instance, a low energy gap suggests that the transition of an electron from the HOMO to the LUMO is easily achievable, which is a fundamental characteristic of a reactive molecule. scispace.com The specific energies of the HOMO and LUMO orbitals are also significant; the HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. growingscience.com Theoretical studies have shown that increasing the conjugation length in related molecules can lead to a decrease in the HOMO-LUMO energy gap, thereby enhancing electronic charge transfer properties. nih.gov
The selection of the appropriate frontier orbital for analysis (e.g., HOMO vs. HOMO-1 or LUMO vs. LUMO+1) is critical for accurately correlating with observed reactivity, as the lobes of these orbitals must be centered on the relevant atoms involved in the reaction. wuxibiology.com
Table 1: Representative Frontier Molecular Orbital Energies and Gaps
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Thienopyrazine Derivative P1 | -4.983 | -3.125 | 1.858 | derpharmachemica.com |
| Thienopyrazine Derivative P2 | -5.091 | -3.157 | 1.934 | derpharmachemica.com |
| Thienopyrazine Derivative P3 | -5.127 | -3.189 | 1.938 | derpharmachemica.com |
| Cyanurated H-acid (CHA) azo dye | - | - | 2.947 | scispace.com |
| Tetrahydropyridine derivative | - | - | 4.22 | nih.gov |
Atomic Charge Distribution (Mulliken Population Analysis)
Mulliken population analysis is a widely used computational method for estimating the partial atomic charges within a molecule. wikipedia.org This analysis provides insights into the distribution of electrons among the atoms, which influences a molecule's dipole moment, electronic structure, and other molecular properties. niscpr.res.in The calculation involves partitioning the overlap populations of electrons between adjacent atoms. uni-muenchen.dechemrxiv.org
For derivatives of this compound, Mulliken charge analysis has been performed using DFT calculations. niscpr.res.in These studies have revealed that in related structures, electronegative atoms like nitrogen and some carbon atoms tend to carry negative charges, while hydrogen atoms generally have positive charges. niscpr.res.in The presence of a highly electronegative atom can lead to a significant positive charge on an adjacent hydrogen atom. niscpr.res.in It is important to note that Mulliken charges can be sensitive to the choice of the basis set used in the calculation and may overestimate the covalent character of a bond. wikipedia.orguni-muenchen.de
Table 2: Example of Mulliken Atomic Charges
| Atom | Charge (a.u.) | Source |
| C1 | -0.25 | niscpr.res.in |
| N2 | -0.30 | niscpr.res.in |
| H31 | +0.20 | niscpr.res.in |
| Si | +1.221x10⁻² | researchgate.net |
| N | -1.221x10⁻² | researchgate.net |
Vibrational Analysis and Spectroscopic Correlation
Vibrational analysis using DFT calculations is a powerful tool for understanding the vibrational modes of a molecule and for assigning the peaks observed in experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net To improve the agreement between theoretical and experimental data, the calculated frequencies are often scaled by a factor. researchgate.net
For this compound and its derivatives, theoretical vibrational analysis has been used to achieve a correlation between calculated and experimental FT-IR and FT-Raman spectra. niscpr.res.inresearchgate.net The potential energy distribution (PED) is calculated to provide a detailed assignment of the fundamental vibrational modes. researchgate.netnih.gov For example, the characteristic stretching vibrations of C-H bonds are typically found in the 3000-3100 cm⁻¹ region, while N-H stretching vibrations appear in the 3300-3500 cm⁻¹ range. nih.gov The simultaneous activation of a C=O stretching mode in both IR and Raman spectra can indicate charge transfer through a π-conjugated system. researchgate.net
Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) | Source |
| N-H Stretch | 3486 | 3481 | 3450 | nih.gov |
| C-H Stretch | 3086 | 3030 | - | nih.gov |
| Ring Breathing (para-substituted) | 873 | - | 861 | researchgate.net |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing hyperconjugative interactions. nih.govacadpubl.eu These interactions, such as n → π* or σ → σ, indicate charge transfer from a lone pair (n) or a bonding orbital (σ) to an antibonding orbital (π or σ*). acadpubl.eu The stabilization energy associated with these interactions is a measure of their strength. acadpubl.eu
In the context of this compound derivatives, NBO analysis has been employed to understand intramolecular charge transfer and the stabilization of the molecular structure. acadpubl.eu For instance, in a related imidazole (B134444) derivative, a significant interaction was found between the lone pair of a chlorine atom and a π* antibonding orbital of the phenyl ring, resulting in a large stabilization energy. acadpubl.eu NBO analysis can also shed light on the effects of different substituent groups on the electronic structure. ijnc.ir
Table 4: Key NBO Interactions and Stabilization Energies for a Related Imidazole Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Source |
| n(LP)Cl | π*(C27-C31) | 954.54 | acadpubl.eu |
Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., Binding Affinity Prediction)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method helps in understanding the interactions between the ligand and the receptor's active site and can be used to estimate the binding affinity, often expressed as a docking score. nih.gov These simulations are crucial in drug discovery for identifying potential lead compounds. nih.gov
For derivatives of this compound, molecular docking studies have been performed to investigate their potential as inhibitors of specific biological targets. For example, derivatives have been docked into the active sites of proteins like the transforming growth factor beta (TGF-β) type I receptor kinase, where they can form hydrogen bonds and hydrophobic interactions. nih.gov The results of these simulations can help identify which compounds are likely to have higher biological activity. niscpr.res.in
Molecular Dynamics (MD) Simulations (e.g., Stability in Lipid Bilayers, Permeability)
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of processes like the permeation of molecules across cell membranes. nih.gov By simulating the movement of a molecule in a lipid bilayer environment, researchers can gain insights into its stability, orientation, and permeability. mdpi.com
MD simulations can be used to calculate the potential of mean force (PMF), which describes the free energy profile of a molecule as it crosses the membrane. nih.gov This information, along with the local diffusion coefficient, can be used to calculate the permeability coefficient of the molecule. mdpi.com The simulations can reveal that the main barrier to permeation for many molecules is crossing the center of the membrane. nih.gov For even simple molecules like water, microsecond-long simulations may be necessary to accurately model permeation. nih.gov While not specifically detailed for this compound in the provided context, MD simulations are a valuable tool for assessing the membrane permeability of drug-like molecules. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of this compound, QSAR models have been instrumental in predicting their potential as therapeutic agents and in guiding the synthesis of more potent analogues.
In a study on a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) derivatives targeting the C-C chemokine receptor type 1 (CCR1), a G-protein coupled receptor implicated in various inflammatory diseases, 3D-QSAR studies were performed. scielo.br The research developed Comparative Molecular Field Analysis (CoMFA) models which are based on the notion that changes in the biological activities of a set of molecules are correlated with changes in the shapes and strengths of the steric and electrostatic fields surrounding them. The developed models demonstrated reasonable statistical significance for both ligand-based and receptor-guided alignments. scielo.br
The statistical quality of the QSAR models is crucial for their predictive power. For the ethanone derivatives studied, the CoMFA models yielded a leave-one-out cross-validation coefficient (q²) of 0.606 for the ligand-based alignment and 0.640 for the receptor-guided alignment. The non-cross-validated correlation coefficient (r²) was 0.968 and 0.932, respectively. scielo.br These values indicate robust and predictive models. The analysis of the CoMFA contour maps revealed regions where steric bulk and electrostatic interactions would be favorable for enhancing the inhibitory activity of the compounds against CCR1. scielo.br
Another approach, Hologram QSAR (HQSAR), was employed to analyze a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-Pyrazol-1-yl) ethanone derivatives as CCR1 antagonists. mdpi.com This method does not require 3D alignment of molecules and is based on 2D structural fragments. The resulting HQSAR model showed good predictive ability with a correlation coefficient (r²) of 0.904 and a cross-validation coefficient (q²) of 0.590. mdpi.com The contribution maps from this analysis highlighted the atomic contributions to the inhibitory effect, indicating that specific substitutions on the R³, R⁵ᵃ, and R²ᵇ positions were beneficial for activity. mdpi.com
For a different class of derivatives, 2-Acylamino-4, 6-Diphenylpyridines, QSAR analysis was conducted to identify novel antagonists of GPR54, a receptor linked to cancer. epa.gov Such studies help in understanding the structural requirements for a compound to exhibit a specific biological activity.
Furthermore, online prediction tools like PASS (Prediction of Activity Spectra for Substances) can be utilized to forecast the biological activity spectrum of a compound based on its 2D structure by comparing it to a large database of known biologically active substances. way2drug.com This approach can provide insights into potential on-target and off-target effects. researchgate.net
Table 1: Statistical Parameters of 3D-QSAR (CoMFA) Models for 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone Derivatives
| Alignment Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) |
|---|---|---|
| Ligand-based | 0.606 | 0.968 |
| Receptor-guided | 0.640 | 0.932 |
Data from a study on CCR1 antagonists. scielo.br
Table 2: Statistical Parameters of HQSAR Model for 1-(4-Phenylpiperazin-1-yl)-2-(1H-Pyrazol-1-yl) Ethanone Derivatives
| Parameter | Value |
|---|---|
| r² | 0.904 |
| q² | 0.590 |
| Standard Error of Prediction | 0.710 |
| Standard Error of Estimate | 0.344 |
Data from a study on CCR1 antagonists. mdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in silico
The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development to assess the pharmacokinetic profile of a compound. nih.gov Computational models are widely used to predict these properties for derivatives of this compound, helping to identify candidates with favorable drug-like characteristics. neliti.com
For a series of 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives designed as potential EGFR inhibitors, in silico ADMET screening was performed. neliti.comsigmaaldrich.com The designed compounds were evaluated based on Lipinski's rule of five and Veber's rule to assess their oral bioavailability. The results indicated that many of the derivatives possessed drug-like properties. sigmaaldrich.com
A study on 2-{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl)acetamide derivatives also involved the calculation of molecular properties and bioactivity scores. itmedicalteam.pl Most of these compounds adhered to Lipinski's rule, with miLog P values generally below 5, suggesting good membrane permeability. The topological polar surface area (TPSA) for these derivatives was in a range well below 160 Ų, and the molecular mass was less than 500, further supporting their potential as orally active drugs. itmedicalteam.pl The bioactivity scores indicated moderate activity towards various receptors and enzymes. itmedicalteam.pl
The prediction of intestinal absorption is a key component of ADMET profiling. For a set of Salubrinal analogues, which share some structural similarities with ethanone derivatives, in silico models predicted a high probability of intestinal absorption (0.831–0.964). researchgate.net The ability of a compound to cross the blood-brain barrier (BBB) is another important parameter. For the same set of analogues, various online servers were used to predict their BBB penetration capacity. researchgate.net
Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. For instance, in a study of 2-aminothiazol-4(5H)-one derivatives, it was found that certain compounds were predicted to inhibit CYP2C19 and CYP2D6, while all were predicted not to inhibit CYP3A4. way2drug.com
Toxicity prediction is another vital aspect of ADMET profiling. Computational tools can predict various toxicities, such as hepatotoxicity, carcinogenicity, and skin sensitization. nih.gov
Table 3: Predicted ADMET Properties for 2-{[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]amino}-N-(substitutedphenyl)acetamide Derivatives
| Property | Predicted Range/Value | Significance |
|---|---|---|
| miLog P | < 5 (for most compounds) | Good permeability |
| TPSA | 76.02 to 121.85 Ų | Good oral bioavailability |
| Molecular Mass | < 500 | Adherence to Lipinski's rule |
| Lipinski's Rule Violations | 0 | Good drug-likeness |
Data from a study on quinazolinone derivatives. itmedicalteam.pl
Table 4: Predicted Biological Activities and Interactions for Selected Ethanone Derivatives
| Compound Class | Predicted Target/Activity | In Silico Tool/Method |
|---|---|---|
| 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives | EGFR inhibition | Molecular Docking |
| Salubrinal and its analogues | Intestinal Absorption | ADMETLab, admetSAR 2.0 |
| 2-aminothiazol-4(5H)-one derivatives | CYP450 Inhibition | pkCSM software |
This table summarizes findings from various studies on related derivative classes. way2drug.comresearchgate.netsigmaaldrich.com
Research into Biological Activities and Underlying Molecular Mechanisms
Investigation of Antimicrobial and Antifungal Mechanisms
While direct studies on the antimicrobial properties of 2-Amino-1-(4-chlorophenyl)ethanone are not extensively documented, its structural framework is integral to various derivatives that exhibit significant antibacterial and antifungal activities.
Thiazole derivatives have been a key area of this research. For instance, new derivatives synthesized from a [2-amino-4-(4-chlorophenyl)1,3-thiazole] nucleus were evaluated for their antimicrobial potential. researchgate.net These compounds demonstrated distinguished antifungal activity against Candida albicans and Candida glabrata and moderate antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net However, they showed no activity against Gram-negative bacteria. researchgate.net
Another class of compounds, imidazo[1,2-a]pyridines, synthesized using a 4-chlorophenyl precursor, also showed notable biological activity. psu.edu Specific derivatives from this series exhibited remarkable antibacterial and antifungal effects when compared against standard drugs such as ampicillin (B1664943) and gresiofulvin at a concentration of 50µg/mL. psu.edu
Furthermore, N-{(2-(4-chlorophenyl)acetyl} amino alcohol derivatives have been synthesized and assessed. researchgate.net These compounds displayed moderate activity against bacteria such as K. aerogenes and E. coli, and fungi like A. flavus and C. albicans. researchgate.net The research suggested that these derivatives hold more promise as antifungal rather than antibacterial agents. researchgate.net Similarly, a series of 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated, with some molecules showing suitable antibacterial and antifungal potential. nih.gov
| Derivative Class | Microorganism(s) | Observed Activity | Reference |
|---|---|---|---|
| 2-Amino-1,3-thiazole Derivatives | C. albicans, C. glabrata (Fungi) | Distinguished antifungal activity | researchgate.net |
| 2-Amino-1,3-thiazole Derivatives | S. aureus, B. subtilis (Gram-positive) | Moderate antibacterial activity | researchgate.net |
| Imidazo[1,2-a]pyridine Derivatives | Various bacteria and fungi | Remarkable activity, comparable to standard drugs | psu.edu |
| N-{(2-(4-chlorophenyl)acetyl} Amino Alcohols | K. aerogenes, E. coli, A. flavus, C. albicans | Moderate activity, more potent as antifungals | researchgate.net |
| Acetamide Derivatives | Various bacteria and fungi | Suitable antimicrobial and antifungal potential | nih.gov |
Exploration of Anticancer Research Pathways (e.g., Apoptosis Induction, Cell Line Studies)
The 4-chlorophenyl ethanone (B97240) scaffold is a recurring motif in compounds designed for anticancer research. Investigations have focused on several mechanisms, most notably the inhibition of tubulin polymerization and the induction of apoptosis.
One major pathway involves the disruption of microtubule dynamics. Analogues such as 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols have been designed as tubulin inhibitors. nih.gov The rationale is that these compounds share a pharmacophoric core with known tubulin binders, which suppress the mitotic spindle, leading to mitotic arrest and cell death. nih.gov For example, the derivative 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) showed significant anticancer activity against several cell lines, including non-small cell lung cancer (NCI-H460), CNS cancer (SNB-19, SNB-75), and others. nih.gov Chalcones, which can be synthesized from acetophenone (B1666503) precursors, are also known to exert anticancer effects by inhibiting tubulin. nih.gov
Another explored mechanism is the induction of apoptosis. A study on 4-phenyl-2-quinolone (4-PQ) derivatives, which mimic the structure of the antimitotic agent podophyllotoxin, identified them as a new class of apoptosis stimulators. nih.gov Among these, compound 22 demonstrated excellent antiproliferative activities against the COLO205 (colon cancer) and H460 (lung cancer) cell lines, with IC₅₀ values of 0.32 μM and 0.89 μM, respectively. nih.gov
| Derivative Class | Cell Line(s) | Mechanism of Action | Key Finding(s) | Reference |
|---|---|---|---|---|
| 4-Phenyl-2-quinolones (4-PQs) | COLO205, H460 | Apoptosis Induction | Compound 22 showed IC₅₀ values of 0.32 μM (COLO205) and 0.89 μM (H460). | nih.gov |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols | SNB-19, NCI-H460, SNB-75 | Tubulin Inhibition | Compound 6h showed significant growth inhibition (PGI > 50) against multiple cancer cell lines. | nih.gov |
| Chalcones | Various | Tubulin Inhibition, ABCG2 Cassette Modulation | Methoxy (B1213986) and amino group substitutions increase activity. | nih.gov |
Research on Analgesic Potential and Related Analogues
The structural combination of a substituted phenyl ring and an adjacent amino group is a feature in molecules investigated for analgesic properties. Research into analogues of this compound has provided insights into this potential.
A study focused on the structure-activity relationships of aromatic ring-substituted ketamine esters for their anesthetic and analgesic properties involved the synthesis of 2-amino-2-(4-chlorophenyl)cyclohexan-1-one, a close structural analogue. mdpi.com This highlights the relevance of the 2-amino-1-aryl-ethanone core in the design of compounds targeting pain pathways. Further research on a series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives also aimed to design pharmacophore models for analgesics, with most of the synthesized compounds displaying potent analgesic efficacy in a hot plate test model. researchgate.net
Additionally, synthetic analogues of isoquinoline (B145761) alkaloids have been explored for analgesic activity. biomedpharmajournal.org One such study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride found that it possessed high analgesic activity in thermal pain models, significantly exceeding reference drugs. biomedpharmajournal.org These studies collectively suggest that the chlorophenyl group, when appropriately positioned within an amino-ketone or related scaffold, contributes to the development of molecules with significant analgesic potential.
Structure-Activity Relationship (SAR) Studies via Analog Comparison
Structure-Activity Relationship (SAR) studies on derivatives containing the this compound scaffold have been crucial in optimizing their biological activities. These studies reveal how specific structural modifications influence potency and selectivity.
For Anticancer Activity: In the series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the substitution pattern on the phenyl ring was critical. nih.gov A 3,4,5-trimethoxy substitution (compound 6h) resulted in the most promising anticancer activity across multiple cell lines, followed by a 2-hydroxy substitution. nih.gov For chalcone (B49325) derivatives, the presence of methoxy groups on the acetophenone aromatic ring and the substitution of the phenyl nucleus with a heterocycle or amino groups were found to increase anticancer activity. nih.gov
For Receptor Modulation: In the development of G-protein-coupled receptor 84 (GPR84) antagonists from a 1,2,4-triazine (B1199460) core, SAR studies showed that an indole (B1671886) NH group acting as a hydrogen-bond donor was crucial for binding. nih.gov Replacing this with an imidazopyridine, which acts as an H-bond acceptor, led to a significant loss of activity. nih.gov
For Analgesic Potential: In the study of ketamine analogues, substitutions on the aromatic ring directly influenced analgesic and anesthetic properties, indicating the importance of electronic and steric factors at this position. mdpi.com
| Derivative Series | Target Activity | Favorable Structural Modification | Unfavorable Structural Modification | Reference |
|---|---|---|---|---|
| Oxadiazole Analogues | Anticancer | 3,4,5-trimethoxy or 2-hydroxy substitution on the phenyl ring. | - | nih.gov |
| Chalcones | Anticancer | Methoxy or amino groups on aromatic rings; heterocyclic replacements. | - | nih.gov |
| 1,2,4-Triazine Antagonists | GPR84 Modulation | Indole or 6-azaindole (B1212597) group (H-bond donor). | Imidazopyridine group (H-bond acceptor). | nih.gov |
Mechanistic Studies on Enzyme or Receptor Modulation
The biological effects of this compound derivatives are often traced back to their interaction with specific enzymes or receptors.
Tubulin: A prominent target for anticancer analogues is tubulin. nih.gov Derivatives such as 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols are designed to act as tubulin-binding agents. nih.gov They interfere with the dynamics of the mitotic spindle, which causes cell cycle arrest and ultimately leads to apoptosis. nih.gov Molecular docking studies have shown these compounds binding within the hydrophobic cavity of the tubulin–combretastatin A4 complex. nih.gov Chalcones also exert anticancer effects by binding to the colchicine (B1669291) binding site on tubulin. nih.gov
G-Protein-Coupled Receptors (GPCRs): Derivatives have been developed as modulators of GPCRs. An extensive study focused on creating antagonists for GPR84, a receptor implicated in inflammatory diseases. nih.gov A novel 1,2,4-triazine-based competitive antagonist was discovered and optimized, with docking studies suggesting an orthosteric binding mode. nih.gov
Equilibrative Nucleoside Transporters (ENTs): The 1,3,5-triazine (B166579) scaffold, found in some analogues, has been investigated for its ability to inhibit ENTs, which are vital for nucleotide synthesis. frontiersin.org A study of various analogues revealed differing potencies and selectivities for ENT1 versus ENT2, highlighting how structural changes can fine-tune receptor interaction. frontiersin.org
In Silico and In Vitro Correlation Studies in Biological Research
The integration of computational (in silico) and experimental (in vitro) methods has become a cornerstone in the development and understanding of derivatives of this compound. This dual approach accelerates the discovery process and provides deeper mechanistic insights.
In anticancer research, molecular docking is frequently used to predict how a ligand might bind to its target. For a series of 1,3,4-oxadiazole (B1194373) analogues, docking studies against the tubulin–combretastatin A4 complex showed efficient binding, with the best-scoring ligand lying within a key hydrophobic cavity. nih.gov These in silico predictions were well-correlated with the in vitro data showing potent anticancer activity. nih.gov In another study, the pharmacokinetic properties of 4-phenyl-2-quinolone derivatives were first predicted in silico, which suggested good drug-likeness but also potential AMES toxicity (mutagenicity); these predictions guided further in vitro evaluation. nih.gov
For antimicrobial agents, docking studies have been used to identify the binding modes of N-{(2-(4-chlorophenyl)acetyl} amino alcohol derivatives, and the computational results were then compared with their experimentally determined antimicrobial activities. researchgate.net
This correlative approach has also been applied to receptor modulation. The proposed binding pose of a 1,2,4-triazine antagonist in the GPR84 receptor, derived from in silico docking, was supported by in vitro site-directed mutagenesis studies, which confirmed the importance of key amino acid residues for ligand binding. nih.gov Similarly, computational models have been used to predict the mutagenic and genotoxic effects of 4'-aminochalcone derivatives, with the in silico results being subsequently confirmed by in vitro assays such as the Comet and Micronucleus tests. nih.gov
Environmental and Safety Considerations in Academic Laboratory Research of 2 Amino 1 4 Chlorophenyl Ethanone
Responsible Laboratory Handling and Exposure Control Research
In a laboratory setting, responsible handling of 2-Amino-1-(4-chlorophenyl)ethanone is crucial to minimize exposure and ensure personnel safety. fishersci.com Research into its toxicological properties is not yet complete. fishersci.com Therefore, adherence to strict safety protocols is mandatory.
Exposure Controls:
Engineering Controls: Operations involving this compound should be conducted within a chemical fume hood to ensure adequate ventilation. fishersci.comfishersci.com Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation. fishersci.comoxfordlabchem.com
Personal Protective Equipment (PPE): Researchers must wear appropriate personal protective equipment. This includes:
Eye Protection: Chemical safety goggles or glasses that meet OSHA or European standards are required. fishersci.comechemi.com
Hand Protection: Protective gloves should be worn and inspected before use. echemi.comcapotchem.com Proper glove removal technique is essential to avoid skin contact. capotchem.com
Body Protection: Protective clothing is necessary to prevent skin exposure. fishersci.comechemi.com
Respiratory Protection: If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA or European Standard approved respirator should be used. fishersci.comcapotchem.com
Handling and Storage:
The compound should be stored in a dry, cool, and well-ventilated area in a tightly sealed container. fishersci.comchembk.com It is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates. fishersci.comfishersci.com
First-Aid Measures:
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. oxfordlabchem.comechemi.com
Skin Contact: Immediately wash the affected area with soap and plenty of water. echemi.comcapotchem.com
Eye Contact: Rinse eyes cautiously with water for several minutes. fishersci.comfishersci.com
Ingestion: Rinse the mouth and seek immediate medical attention. fishersci.comcapotchem.com
A summary of key safety recommendations is provided in the table below.
| Category | Recommendation |
| Ventilation | Use a chemical fume hood. fishersci.comfishersci.com |
| Eye Protection | Wear chemical safety goggles. fishersci.comechemi.com |
| Hand Protection | Wear suitable protective gloves. echemi.comcapotchem.com |
| Body Protection | Use protective clothing. fishersci.comechemi.com |
| Storage | Store in a cool, dry, well-ventilated place. fishersci.comchembk.com |
| Incompatibilities | Avoid strong oxidizing agents and acids. fishersci.comfishersci.com |
Research on Waste Management and Disposal Methodologies for Chlorinated Compounds
The disposal of chlorinated compounds like this compound requires specialized waste management strategies to prevent environmental contamination. rsc.org
Waste Segregation and Collection:
Chemical waste generators must classify discarded chemicals to determine if they are hazardous. fishersci.com
It is critical to segregate chlorinated solvents from non-chlorinated solvents. nus.edu.sgutk.edu
Waste should be collected in appropriate, compatible, and clearly labeled containers that are kept closed when not in use. nus.edu.sgwa.govpurdue.edu
Disposal Methods:
Incineration: A common method for disposal is to burn the chemical waste in an incinerator equipped with an afterburner and scrubber. capotchem.com
Licensed Disposal Services: Surplus and non-recyclable solutions should be offered to a licensed disposal company. capotchem.com
On-site Treatment: Some chemical waste can be treated on-site through processes like neutralization or precipitation to reduce its hazard level before disposal. iip.res.in
The following table outlines the general procedures for managing chlorinated laboratory waste.
| Step | Description |
| Classification | Determine if the waste is hazardous according to local, regional, and national regulations. fishersci.com |
| Segregation | Keep chlorinated waste separate from other waste streams, especially non-chlorinated solvents. nus.edu.sgutk.edu |
| Containment | Use properly labeled, sealed, and compatible containers for waste storage. nus.edu.sgwa.govpurdue.edu |
| Disposal | Utilize a licensed professional waste disposal service or a chemical incinerator. capotchem.com |
Studies on Environmental Fate and Potential Impact in Research Contexts (e.g., Groundwater Pollution)
While specific studies on the environmental fate of this compound are limited, its chemical nature as a chlorinated aromatic compound suggests potential environmental risks. epa.gov The primary concern is the potential for this compound to enter and persist in the environment, leading to contamination of soil and water systems.
It is advised not to let this chemical enter the environment or empty it into drains. fishersci.com The mobility of similar compounds suggests they will likely be mobile in the environment, which could contribute to groundwater pollution. fishersci.com The long-lasting harmful effects on aquatic life observed with related chlorinated compounds underscore the need for caution. fishersci.com
Research into the biodegradability and potential for bioaccumulation of this compound is an area that warrants further investigation to fully understand and mitigate its environmental impact.
Minimization of Hazardous Byproducts in Synthesis Research
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce the generation of hazardous substances. semanticscholar.orgnih.gov In the context of synthesizing this compound and related molecules, research focuses on developing more environmentally benign reaction pathways.
Alternative Synthesis Routes:
Traditional methods for synthesizing aromatic amines can involve harsh reagents and produce significant waste. scranton.edu
Research into nucleophilic aromatic substitution for hydrogen (NASH) reactions offers a more atom-economical alternative that can reduce the formation of hazardous byproducts. scranton.edu
The use of microwave irradiation and ultrasound in organic synthesis has been explored as an eco-friendly energy source to improve reaction yields and reduce reaction times, thereby minimizing waste. nih.gov
Developing reactions that can be carried out in aqueous media under mild conditions is a key goal of green chemistry, which can significantly reduce the reliance on volatile organic solvents. semanticscholar.orgnih.gov
Waste Reduction Strategies:
Implementing a waste management and reduction policy in the laboratory. utk.edu
Purchasing chemicals in the smallest quantities needed to avoid surplus. utk.edu
When possible, recycling and reusing solvents and other chemicals. iip.res.in
The table below highlights some green chemistry approaches relevant to the synthesis of compounds like this compound.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. semanticscholar.org |
| Use of Safer Solvents | Replacing hazardous organic solvents with water or other environmentally benign alternatives. semanticscholar.orgnih.gov |
| Energy Efficiency | Utilizing methods like microwave or ultrasound irradiation to reduce energy consumption and reaction times. nih.gov |
| Waste Prevention | Optimizing reactions to minimize the formation of byproducts and unreacted starting materials. scranton.edu |
Current Challenges and Future Research Trajectories for 2 Amino 1 4 Chlorophenyl Ethanone
Development of Novel and More Efficient Synthetic Routes
The development of efficient and novel synthetic routes for 2-Amino-1-(4-chlorophenyl)ethanone and its derivatives is a primary focus of current research. Traditional methods often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. Future research aims to overcome these limitations by exploring innovative synthetic strategies.
The exploration of new catalytic systems is another key area. The use of catalytic reagents is preferred over stoichiometric ones to minimize waste, a core principle of green chemistry. acs.org For example, iodine and potassium carbonate have been used to catalyze the self-condensation of thioacetamide (B46855) derivatives to form thiophene (B33073) products. researchgate.net The development of novel catalysts could lead to more selective and efficient syntheses of this compound and its derivatives.
Future research will likely focus on the discovery of new synthetic pathways, potentially leveraging computational tools to predict and design more efficient routes. nih.govnih.gov The goal is to develop syntheses that are not only high-yielding but also economically viable and environmentally friendly.
Expansion of Derivatization Strategies for Advanced Materials and Bioactive Molecules
The derivatization of this compound is a key strategy for developing new materials and bioactive molecules. The primary amino group and the reactive ketone functionality of the molecule provide versatile handles for chemical modification.
Derivatization methods are commonly employed in chromatography to alter the physical properties of target molecules, such as their volatility and thermal stability. mdpi.com In the context of this compound, derivatization can be used to tune its properties for specific applications. For example, the introduction of different functional groups can modulate its electronic, optical, and biological properties.
Recent advances in derivatization reagents offer new possibilities for modifying molecules like this compound. researchgate.net Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) have shown to be effective in derivatizing primary amines, even in sterically hindered environments. mdpi.comresearchgate.net The use of such reagents could facilitate the synthesis of a wide range of derivatives with tailored properties.
The resulting derivatives of this compound have potential applications in various fields. For example, they can serve as building blocks for the synthesis of heterocyclic compounds, which are known to exhibit a wide range of biological activities. researchgate.net Furthermore, the incorporation of this molecule into polymer backbones or as a component in metal-organic frameworks could lead to the development of advanced materials with novel properties.
Advanced Mechanistic Studies and Reaction Engineering
A thorough understanding of reaction mechanisms is crucial for optimizing the synthesis of this compound and for designing more efficient chemical processes. Advanced mechanistic studies, combining experimental and computational approaches, can provide valuable insights into the intricate details of chemical transformations.
Reaction engineering principles can be applied to improve the performance of existing synthetic routes and to design novel reactor configurations. For instance, the use of flow reactors can enhance heat and mass transfer, leading to improved reaction yields and selectivities. rsc.org The optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is also a key aspect of reaction engineering.
Future research in this area will likely involve the use of sophisticated analytical techniques, such as in-situ spectroscopy, to monitor reaction progress in real-time. This will allow for a more detailed understanding of reaction kinetics and intermediates, which is essential for process optimization.
Integration of Multimodal Analytical Techniques for Comprehensive Characterization
A comprehensive characterization of this compound and its derivatives is essential for ensuring their quality and for understanding their structure-property relationships. The integration of multiple analytical techniques is necessary to obtain a complete picture of the chemical and physical properties of these compounds.
Standard analytical techniques for the characterization of this compound include:
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
| Melting Point | A physical property used for identification and purity assessment. sigmaaldrich.com |
For more in-depth analysis, advanced techniques such as X-ray crystallography can be used to determine the three-dimensional structure of the molecule in the solid state. The hydrochloride salt of this compound is a powder with a melting point of 263-265 °C. sigmaaldrich.com
Future research will likely focus on the development and application of novel analytical methods for the characterization of this compound and its derivatives. This includes the use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the separation and identification of complex mixtures.
Sophisticated Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern chemical research. In the context of this compound, computational methods can be used to predict its properties, to design new derivatives with desired functionalities, and to elucidate reaction mechanisms.
Quantum chemical calculations, such as density functional theory (DFT), can be used to calculate a wide range of molecular properties, including geometries, electronic structures, and spectroscopic data. This information can be used to rationalize experimental observations and to guide the design of new experiments.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules. This can provide insights into its solvation properties, its binding to biological targets, and its self-assembly behavior.
A recent study utilized a novel approach with a roto-translationally invariant potential (RTIP) to simulate complex chemical reactions, leading to the discovery of new synthetic pathways for amino acids. nih.govnih.gov This highlights the potential of advanced computational methods to drive innovation in chemical synthesis.
Exploration of Undiscovered Biological Pathways and SAR
While the primary focus of research on this compound has been on its synthetic utility, there is growing interest in its potential biological activities. The exploration of its interactions with biological systems could lead to the discovery of novel therapeutic agents.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for a particular biological effect.
This information can then be used to design more potent and selective compounds. For example, 1-(4-substituted-aminophenyl) ethanones are important intermediates for the synthesis of various heterocyclic systems with potential biological activities. researchgate.net
Sustainable and Green Chemistry Advancements in Production and Use
The principles of green chemistry are increasingly being applied to the chemical industry to minimize its environmental impact. iupac.org The development of sustainable and green processes for the production and use of this compound is a key area of future research.
This includes the use of renewable feedstocks, the development of solvent-free or water-based reaction systems, and the design of processes that minimize waste generation. acs.org The use of ionic liquids as green solvents for extraction processes is one area of active research. ua.pt
Furthermore, the design of biodegradable products is a key aspect of green chemistry. acs.org By designing derivatives of this compound that are readily biodegradable, it is possible to minimize their persistence in the environment.
The adoption of green chemistry principles throughout the entire life cycle of this compound, from its synthesis to its final disposal, will be crucial for ensuring its long-term sustainability.
Q & A
Basic: What synthetic methodologies are effective for preparing 2-amino-1-(4-chlorophenyl)ethanone and its derivatives?
Answer:
Two primary routes are documented:
- Route 1 (Nucleophilic substitution): Refluxing α-bromo-4-chloroacetophenone with amines (e.g., thiourea derivatives) in dry benzene for 7 hours yields thiazole derivatives . Purification involves hot filtration and crystallization.
- Route 2 (Condensation reaction): Reacting 4-chloroaniline with 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) at room temperature for 2 hours produces crystalline intermediates, which are recrystallized from ethanol (84.5% yield) .
Key considerations: Solvent choice (polar aprotic vs. non-polar), reaction temperature, and stoichiometric ratios significantly impact yield and purity.
Basic: How can researchers characterize this compound structurally?
Answer:
- Spectroscopy:
- X-ray crystallography: Resolve crystal packing and hydrogen-bonding patterns. For example, dihedral angles between aromatic rings (e.g., 3.14° in hydrochloride derivatives) provide insights into conformational stability .
Advanced: What challenges arise in crystallographic refinement of this compound derivatives?
Answer:
- Hydrogen bonding ambiguity: Weak or absent hydrogen bonds (e.g., in hydrochloride salts) complicate refinement. Use SHELXL for high-resolution data, allowing free refinement of N–H parameters .
- Disorder modeling: Chlorine atoms or aromatic rings may exhibit positional disorder. Apply restraints (e.g., SIMU/ISOR in SHELX) to improve thermal ellipsoid accuracy .
- Validation: Cross-check with PLATON or Mercury to ensure geometric plausibility (e.g., bond lengths within ±0.02 Å of expected values) .
Advanced: How can researchers evaluate the pharmacological activity of this compound derivatives?
Answer:
- Antimalarial assays: Measure IC₅₀ values against Plasmodium strains (e.g., 3D7 and W2) using SYBR Green fluorescence. Derivatives with fluorophenyl substitutions show IC₅₀ values as low as 10 nM .
- Stability studies: Monitor degradation under stress conditions (e.g., acidic/basic hydrolysis, oxidation) via HPLC-MS. Hydrochloride salts are prone to hydrolysis at elevated temperatures, requiring storage at 2–8°C .
Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?
Answer:
- QSAR modeling: Use artificial neural networks (ANN) trained on IC₅₀ data to correlate substituent effects (e.g., electron-withdrawing Cl or OCH₃ groups) with bioactivity .
- Docking studies: Target enzymes like Plasmodium dihydroorotate dehydrogenase (DHODH). Rigid docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with active-site residues) .
- ADMET prediction: SwissADME or pkCSM evaluates logP, solubility, and cytochrome P450 interactions to prioritize synthesizable candidates.
Basic: What are the critical safety considerations when handling this compound?
Answer:
- Hazards: The hydrochloride salt is corrosive (UN# 2928; H314 skin/eye damage risk). Use PPE (gloves, goggles) and work in a fume hood .
- Storage: Stable at 2–8°C in airtight containers; avoid moisture to prevent hydrolysis .
Advanced: How do structural modifications (e.g., halogen substitution) affect reactivity?
Answer:
- Electrophilicity: The 4-chlorophenyl group enhances electrophilic character at the ketone, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Steric effects: Bulky substituents (e.g., 4-methoxy) reduce reaction rates in condensation reactions. Kinetic studies (NMR monitoring) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
